Differential Modulation of BCRP Surface Expression: 3,4-Dimethoxyphenyl vs. Phenyl
In a head‑to‑head comparison within the same structural series, a quinazoline bearing a 3,4‑dimethoxyphenyl group (Compound 31) decreased surface BCRP expression, whereas its direct analog bearing a phenyl group at the same position (Compound 20) had no significant effect on BCRP expression [1]. The target compound (CAS 899922‑43‑1) conserves the 3,4‑dimethoxyphenyl moiety at the N3 position and therefore is predicted to engage BCRP in a manner distinct from simpler phenyl‑substituted analogs, with potential implications for reversal of multidrug resistance.
| Evidence Dimension | Effect on surface BCRP expression (qualitative) |
|---|---|
| Target Compound Data | Not directly tested; inferred from conserved 3,4-dimethoxyphenyl motif (see Compound 31 in Juvale et al.) |
| Comparator Or Baseline | Compound 20 (phenyl analog): no significant effect on BCRP expression |
| Quantified Difference | Not quantified; qualitative difference (decreased vs. no change) |
| Conditions | BCRP-overexpressing cell model (Juvale et al., 2013) |
Why This Matters
The 3,4-dimethoxyphenyl moiety confers a functional consequence (BCRP downregulation) not shared by phenyl-substituted analogs, which is critical for multidrug resistance research.
- [1] Juvale, K.; Gallus, J.; Wiese, M. Investigation of quinazolines as inhibitors of breast cancer resistance protein (ABCG2). Bioorg. Med. Chem. 2013, 21, 7858–7873. View Source
